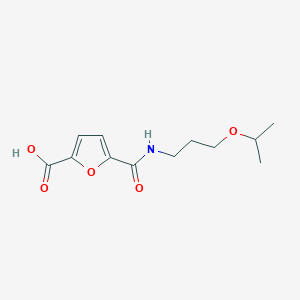
5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of furan carboxylic acids and has a molecular formula of C11H15NO5. It is known for its ability to inhibit certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of furan-2-carboxylic acid with 3-propan-2-yloxypropylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential to modulate biological pathways and enzyme activities.
Medicine: Explored for its therapeutic properties, particularly in reducing inflammation and oxidative stress.
Mechanism of Action
The mechanism of action of 5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid is not fully understood. studies have shown that it exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. The compound has also been found to induce cell death in cancer cells by inhibiting the activity of proteins involved in cell survival.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid (FDCA): A furan derivative used as a monomer for bio-based polymers.
5-Hydroxymethylfurfural (HMF): A furan derivative used as a platform chemical for various applications.
2-Furoic acid: Another furan derivative with applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid is unique due to its specific structure, which allows it to inhibit certain enzymes and signaling pathways effectively. This makes it a promising candidate for therapeutic applications, particularly in reducing inflammation and oxidative stress.
Properties
IUPAC Name |
5-(3-propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-8(2)17-7-3-6-13-11(14)9-4-5-10(18-9)12(15)16/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROYAFQWLRMYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2,6-Dimethyl-4-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]carbamoyl]phenoxy]acetic acid](/img/structure/B6664204.png)
![3-[2-[Cyclopentyl(methyl)amino]-2-oxoethyl]benzoic acid](/img/structure/B6664212.png)
![2-[3-[[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-3-oxopropyl]benzoic acid](/img/structure/B6664215.png)
![2-[3-Oxo-3-(4-phenylpiperidin-1-yl)propyl]benzoic acid](/img/structure/B6664223.png)
![2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664227.png)
![2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664232.png)
![2-[3-[(3-Butoxyphenyl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664236.png)
![2-[3-[4-(4-Methylphenoxy)butylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664247.png)
![3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid](/img/structure/B6664250.png)
![3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid](/img/structure/B6664253.png)
![2-[3-Oxo-3-[(1-phenylcyclobutyl)amino]propyl]benzoic acid](/img/structure/B6664264.png)
![2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylmethylamino)ethyl]benzoic acid](/img/structure/B6664277.png)
![5-[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]furan-2-carboxylic acid](/img/structure/B6664289.png)
![5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid](/img/structure/B6664295.png)
